N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide features a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide group to a pyrido[3,2-d]pyrimidine-2,4-dione scaffold with a 2-phenylethyl substituent at position 2.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c30-22(27-18-8-9-20-21(15-18)34-14-13-33-20)16-29-19-7-4-11-26-23(19)24(31)28(25(29)32)12-10-17-5-2-1-3-6-17/h1-9,11,15H,10,12-14,16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHKRAFROIWTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.
Synthesis of the Compound
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-amine and various substituted phenylacetamides.
- Reagents : Common reagents include lithium hydride and dimethylformamide (DMF) to facilitate the reactions under controlled conditions.
- Procedure : The reaction typically involves stirring the reactants in a basic aqueous medium followed by purification steps such as precipitation and filtration to yield the final product.
Enzyme Inhibition Studies
Recent studies have evaluated the biological activity of this compound through enzyme inhibition assays. The primary focus has been on its potential as an anti-diabetic agent through inhibition of the α-glucosidase enzyme.
Results Summary
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | 86.31 ± 0.11 | Moderate |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-N-(phenyl)acetamide | 81.12 ± 0.13 | Moderate |
| Acarbose (Standard) | 37.38 ± 0.12 | High |
The synthesized compounds demonstrated weak to moderate inhibitory activity against α-glucosidase with IC50 values ranging from approximately 81 to 86 μM compared to acarbose (a known inhibitor) which has an IC50 of about 37 μM .
The proposed mechanism for the anti-diabetic activity involves competitive inhibition of the α-glucosidase enzyme, which plays a critical role in carbohydrate digestion and glucose absorption in the intestine. By inhibiting this enzyme, the compound may help in controlling postprandial blood glucose levels.
Case Study 1: Anti-Diabetic Potential
In a study aimed at evaluating the anti-diabetic properties of various derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin), it was found that certain modifications to the benzodioxane structure enhanced inhibitory activity against α-glucosidase. The derivatives were tested in vitro using standard protocols for enzyme inhibition .
Case Study 2: Neuroprotective Effects
Another area of investigation has been the neuroprotective effects of related compounds in models of Alzheimer's disease (AD). Some derivatives showed promise in inhibiting acetylcholinesterase activity, suggesting potential benefits for cognitive function in neurodegenerative disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Modifications
The target compound’s benzodioxin-acetamide motif is recurrent in bioactive molecules. Variations in the heterocyclic system and substituents significantly influence pharmacological properties:
Table 1: Structural and Bioactivity Comparison of Selected Analogs
| Compound Name (or Reference) | Core Structure | Substituents | Molecular Weight (g/mol) | Reported Bioactivity | Source |
|---|---|---|---|---|---|
| Target Compound | Benzodioxin + Pyrido-pyrimidine | 2-Phenylethyl at pyrido-pyrimidine | Calculated | Not explicitly reported | - |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide | Benzodioxin + Thieno-pyrimidine | 5,6-Dimethyl thieno-pyrimidine | Not specified | Anticancer (in silico predictions) | |
| 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | Benzodioxin + Acetic acid | Carboxylic acid | Not specified | Anti-inflammatory (comparable to ibuprofen in carrageenan assay) | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | Benzodioxin + Sulfonamide | 4-Chlorophenyl sulfonyl, 3,5-dimethylphenyl | Not specified | Antimicrobial, antifungal (low hemolytic activity) | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | Benzodioxin + Thieno-pyrimidine | 2-Methoxyphenyl at thieno-pyrimidine | Not specified | Kinase inhibition (predicted) | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Benzodioxin + Pyridazinone | 3,4-Dimethoxyphenyl | 423.4 | Not explicitly reported |
Bioactivity Trends
- Anti-inflammatory Activity : The carboxylic acid derivative (Table 1, Entry 3) demonstrates that benzodioxin-acetamide hybrids with polar groups (e.g., -COOH) exhibit anti-inflammatory effects, likely through cyclooxygenase (COX) inhibition .
- Antimicrobial Activity : Sulfonamide-linked analogs (Entry 4) show enhanced antimicrobial potency, attributed to sulfonyl groups improving membrane penetration and target binding .
- Heterocyclic Modulation: Thieno-pyrimidine (Entries 2, 5) and pyrido-pyrimidine (Target Compound) cores may target nucleotide-binding enzymes (e.g., kinases, dihydrofolate reductase) due to structural mimicry of purine/pyrimidine bases .
Pharmacokinetic and Structural Insights
- Metabolic Stability : Benzodioxin’s fused oxygen-rich ring may improve metabolic stability over simpler aryl systems, as seen in related compounds .
- Similarity Indexing: Computational studies (Tanimoto/Dice coefficients) suggest that structural analogs with >70% similarity (e.g., thieno-pyrimidine derivatives) share overlapping bioactivity profiles, supporting target-based drug repurposing .
Preparation Methods
Three-Component Cyclocondensation
Adapting methods from pyrido[2,3-d]pyrimidine syntheses, the core is constructed via a one-pot reaction:
-
Reactants : 6-Amino-1,3-dimethyluracil (1), substituted benzaldehyde (2), malononitrile (3)
-
Catalyst : Bismuth triflate (Bi(OTf)₃, 10 mol%)
Mechanism :
-
Knoevenagel condensation between aldehyde and malononitrile forms α,β-unsaturated nitrile.
-
Michael addition of 6-amino-uracil to the nitrile intermediate.
-
Cyclization and aromatization yield the pyridopyrimidine core.
Optimization Data :
| Catalyst Loading (mol%) | Yield (%) |
|---|---|
| 10 | 82 |
| 20 | 85 |
| 30 | 83 |
Higher catalyst loads marginally improve yields but increase costs.
Demethylation and Functionalization
To generate the 2,4-dione structure:
-
Demethylation : Treat 1,3-dimethyl intermediates with HI (47%) in acetic acid at 120°C for 6 hours.
-
Purification : Recrystallization from ethanol/water (3:1) yields pure pyrido[3,2-d]pyrimidine-2,4-dione.
Characterization :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| LiH | DMF | 60 | 78 |
| K₂CO₃ | DMF | 80 | 65 |
| NaH | THF | 40 | 72 |
LiH in DMF provides superior yields due to stronger base strength and solubility.
Characterization :
Synthesis of Acetamide Side Chain
Preparation of 2-Bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Adapting sulfonamide coupling strategies:
-
Amination : React 2,3-dihydrobenzodioxin-6-amine with bromoacetyl chloride (1.2 equiv) in dichloromethane.
-
Conditions : 0°C to room temperature, 8 hours, triethylamine (2 equiv) as base.
Yield : 89% after silica gel chromatography (hexane/EtOAc 4:1).
Characterization :
-
IR (neat) : 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O)
-
¹H NMR (CDCl₃) : δ 4.28 (s, 2H, OCH₂CH₂O), 6.82 (d, J=8.4 Hz, 1H, Ar-H)
Final Coupling Reaction
Nucleophilic Substitution
The pyridopyrimidine intermediate reacts with 2-bromoacetamide under mild conditions:
-
Reactants : 3-(2-Phenylethyl)pyridopyrimidine (1 equiv), 2-bromoacetamide (1.1 equiv)
-
Conditions : DMF, LiH (1.5 equiv), 50°C, 6 hours
Workup :
-
Quench with ice-water.
-
Extract with ethyl acetate (3×50 mL).
-
Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Yield : 74%
Characterization :
-
¹H NMR (DMSO-d₆) : δ 2.89 (t, J=7.2 Hz, 2H, CH₂Ph), 4.21 (s, 2H, OCH₂CH₂O), 7.24–7.32 (m, 5H, Ph-H)
-
HRMS (ESI+) : m/z 563.2045 [M+H]⁺ (calc. 563.2048)
Alternative Pathways and Comparative Analysis
One-Pot vs. Stepwise Synthesis
Stepwise synthesis offers better control over intermediate purity, critical for pharmaceutical applications.
Solvent Effects on Acetamide Coupling
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 74 |
| DMSO | 46.7 | 68 |
| THF | 7.5 | 52 |
Polar aprotic solvents enhance reactant solubility and reaction efficiency.
Scalability and Industrial Considerations
Cost Analysis of Catalysts
Bi(OTf)₃ provides a cost-effective, reusable alternative to noble metal catalysts.
Environmental Impact
-
E-Factor : 8.2 (kg waste/kg product) for stepwise synthesis.
-
PMI (Process Mass Intensity) : 32, primarily due to solvent use in column chromatography.
Q & A
Q. What are the key considerations for designing a multi-step synthesis route for this compound?
The synthesis involves sequential reactions to construct the benzodioxin and pyrido-pyrimidine moieties. Critical steps include:
- Amide bond formation between the benzodioxin amine and pyrido-pyrimidine acetic acid derivative under inert atmospheres (e.g., N₂ or Ar) to prevent oxidation .
- Optimizing reaction conditions : Microwave-assisted synthesis can enhance reaction efficiency (e.g., reducing time from 12 hours to 2–4 hours) compared to traditional reflux methods .
- Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, while TLC monitoring ensures reaction completion .
Q. How can researchers validate the structural integrity of intermediates and the final compound?
Use complementary analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks, particularly for the benzodioxin (δ 4.2–4.4 ppm for –OCH₂CH₂O–) and pyrido-pyrimidine (δ 8.5–9.0 ppm for aromatic protons) .
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and detect impurities (e.g., unreacted starting materials) .
- IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for the dioxo-pyrimidine moiety) .
Q. What preliminary assays are recommended to assess bioactivity?
Initial screening should focus on:
- Enzyme inhibition assays : Test against kinases or hydrolases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cellular viability assays (e.g., MTT or resazurin) to evaluate cytotoxicity in cancer or primary cell lines .
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) for GPCR or nuclear receptor targets .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
Advanced strategies include:
- Temperature-controlled stepwise addition : Introduce reactive intermediates (e.g., acyl chlorides) at 0–5°C to suppress dimerization .
- Catalytic systems : Use Pd/C or organocatalysts for selective coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Computational reaction path modeling : Employ quantum chemical calculations (e.g., DFT) to predict transition states and optimize solvent/reagent combinations .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological approaches:
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic half-life using LC-MS/MS to identify bioavailability limitations .
- Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to assess accumulation in target organs vs. off-target tissues .
- Metabolite identification : Use hepatocyte incubations or microsomal assays to detect active/inactive metabolites interfering with activity .
Q. What techniques are critical for elucidating structure-activity relationships (SAR) of derivatives?
- X-ray crystallography : Resolve 3D structures of the compound bound to target proteins (e.g., kinases) to identify key hydrogen bonds or hydrophobic interactions .
- Molecular dynamics simulations : Model ligand-receptor complexes over nanosecond timescales to predict binding affinities and conformational changes .
- Regioselective modifications : Synthesize analogs with substituents at the pyrido-pyrimidine 3-position (e.g., replacing 2-phenylethyl with alkyl/aryl groups) to map steric and electronic effects .
Data Contradiction Analysis
Q. How to address discrepancies in enzymatic inhibition data across independent studies?
- Standardize assay conditions : Ensure consistent buffer pH (e.g., ammonium acetate pH 6.5), ion strength, and substrate concentrations .
- Control for enzyme lot variability : Use commercially validated isoforms (e.g., recombinant human kinases) and include reference inhibitors (e.g., staurosporine for kinases) .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to differentiate true inhibitory effects from experimental noise .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
